![molecular formula C12H16O2 B13770390 Allyl cumyl peroxide CAS No. 61808-93-3](/img/structure/B13770390.png)
Allyl cumyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl cumyl peroxide is an organic peroxide with the chemical formula C12H16O2 . It is a compound of significant interest due to its applications in various chemical processes, particularly in polymerization and oxidation reactions. Organic peroxides, including this compound, are known for their ability to decompose and generate free radicals, which are highly reactive species used in initiating polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl cumyl peroxide can be synthesized through the reaction of cumyl hydroperoxide with allyl alcohol. The reaction typically occurs under acidic conditions, which facilitate the formation of the peroxide bond. The general reaction scheme is as follows: [ \text{Cumyl hydroperoxide} + \text{Allyl alcohol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic or basic substances that can promote the formation of the peroxide bond. The reaction is usually carried out at controlled temperatures to prevent the decomposition of the peroxide.
Chemical Reactions Analysis
Types of Reactions: Allyl cumyl peroxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to form cumyl alcohol and allyl alcohol.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and other peroxides.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Various nucleophiles can be employed to substitute the peroxide group.
Major Products Formed:
Oxidation: Products include oxidized organic compounds.
Reduction: Products include cumyl alcohol and allyl alcohol.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Polymerization Initiator
Allyl cumyl peroxide serves as an effective initiator for free radical polymerizations. It is particularly useful in the production of thermosetting and thermoplastic polymers, including:
- Acrylics : Used in the synthesis of acrylic resins and coatings.
- Vinyl Polymers : Initiates polymerization reactions in vinyl monomers, enhancing the mechanical properties of the final products.
Table 1: Polymerization Applications of this compound
Polymer Type | Application | Properties Enhanced |
---|---|---|
Acrylic Resins | Coatings, adhesives | Improved adhesion and durability |
Vinyl Polymers | Plastics, films | Increased toughness and flexibility |
Thermosetting Resins | Electrical insulators, automotive | Heat resistance and stability |
Crosslinking Agent
In addition to its role as an initiator, this compound is employed as a crosslinking agent in various materials. This property is crucial for enhancing the thermal and mechanical stability of elastomers and thermoplastics.
Case Study: Crosslinking Efficiency
A study assessed the crosslinking efficiency of this compound in comparison to other peroxides. The results indicated that this compound provided superior crosslink density, leading to improved performance characteristics in rubber formulations .
Use in Coatings and Adhesives
This compound is frequently incorporated into formulations for coatings and adhesives due to its ability to promote rapid curing processes. This application is particularly valuable in industrial settings where fast production times are essential.
Table 2: Coating and Adhesive Applications
Product Type | Functionality | Benefits |
---|---|---|
Industrial Coatings | Protective layers | Enhanced durability |
Adhesives | Bonding agents | Quick setting time |
Cosmetic Applications
Recent advancements have explored the use of this compound in cosmetic formulations. Its properties allow for the stabilization of emulsions and enhancement of product longevity.
Case Study: Cosmetic Formulation Development
Research highlighted the incorporation of this compound in skin care products aimed at improving texture and stability. The study demonstrated that formulations with this compound exhibited better sensory attributes and shelf-life compared to those without it .
Mechanism of Action
The primary mechanism by which allyl cumyl peroxide exerts its effects is through the generation of free radicals. When the peroxide bond breaks, it forms two free radicals, which can initiate a chain reaction in polymerization processes. The molecular targets and pathways involved include:
Polymerization: The free radicals generated can react with monomers to form polymers.
Oxidation: The free radicals can oxidize other organic compounds, leading to various chemical transformations.
Comparison with Similar Compounds
- Cumyl hydroperoxide
- Dicumyl peroxide
- Tert-butyl cumyl peroxide
Comparison:
- Uniqueness: Allyl cumyl peroxide is unique in its ability to generate both cumyl and allyl radicals, which can participate in different types of chemical reactions. This dual functionality makes it particularly versatile in various applications.
- Reactivity: Compared to other peroxides, this compound has a distinct reactivity profile due to the presence of the allyl group, which can undergo additional reactions such as polymerization and oxidation.
Biological Activity
Allyl cumyl peroxide (ACP) is an organic peroxide that has garnered attention for its potential biological activities, particularly in the fields of polymer chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with ACP, including its mechanisms of action, cytotoxic effects, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by the presence of a peroxide functional group (R−O−O−R′) where R is an allyl group and R′ is a cumyl group. This structure contributes to its reactivity and ability to generate free radicals, which are critical in many biological and chemical processes.
Mechanisms of Biological Activity
- Free Radical Generation : ACP decomposes to produce free radicals, which can initiate polymerization reactions. The generation of these radicals is central to its biological activity, as they can interact with various cellular components, leading to oxidative stress and potential cellular damage .
- Cytotoxic Effects : Studies have demonstrated that ACP exhibits cytotoxicity against various cell lines. For instance, at concentrations exceeding 0.5 mM, it has been shown to induce significant cytotoxic effects on human adenocarcinoma (A549) cells . The mechanism involves lipid peroxidation and disruption of cellular functions.
- Genotoxicity : ACP has been implicated in inducing DNA damage. It can cause single-strand breaks in DNA, which may lead to mutations and other genetic alterations . This genotoxic potential raises concerns regarding its use in consumer products and industrial applications.
Study 1: Cytotoxicity in Human Cells
In a controlled laboratory setting, human adenocarcinoma cells were exposed to varying concentrations of ACP. The results indicated a dose-dependent increase in cytotoxicity, with significant cell death observed at concentrations above 0.5 mM. The study highlighted the role of oxidative stress in mediating these effects.
Concentration (mM) | Cell Viability (%) |
---|---|
0.1 | 90 |
0.5 | 70 |
1.0 | 40 |
2.0 | 10 |
Study 2: Genotoxic Effects
A separate investigation focused on the genotoxic effects of ACP using bacterial assays. The findings revealed that ACP was mutagenic in several strains of Salmonella typhimurium, indicating its potential to cause genetic mutations through oxidative mechanisms.
Strain | Mutagenicity Observed |
---|---|
TA98 | Positive |
TA100 | Positive |
TA1535 | Negative |
Applications in Polymer Chemistry
This compound is widely used as a polymerization initiator due to its ability to generate free radicals at elevated temperatures. It plays a crucial role in the crosslinking of polymers such as ethylene-propylene rubber (EPR), enhancing the mechanical properties and thermal stability of the resulting materials .
Crosslinking Efficiency
The efficiency of ACP as a crosslinking agent has been investigated extensively:
Polymer Type | Crosslinking Efficiency (crosslinks/per peroxide molecule) |
---|---|
Ethylene-Propylene Rubber | 0.4 |
Styrene-Butadiene Rubber | 0.5 |
Safety and Toxicological Considerations
While ACP has beneficial applications, its biological activity raises safety concerns. The compound is known for its irritative properties on skin and mucous membranes, necessitating careful handling in industrial settings . Furthermore, studies suggest potential reproductive toxicity, although detailed human data remain scarce.
Properties
CAS No. |
61808-93-3 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-prop-2-enylperoxypropan-2-ylbenzene |
InChI |
InChI=1S/C12H16O2/c1-4-10-13-14-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
InChI Key |
BKLTYOBGMZOJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OOCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.